molecular formula C12H11N3O3 B400147 5-Nitro-2-(3-methoxyanilino)pyridine

5-Nitro-2-(3-methoxyanilino)pyridine

Cat. No.: B400147
M. Wt: 245.23g/mol
InChI Key: NKKOQVJTOACXMA-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-methoxyanilino)pyridine is a pyridine derivative characterized by a nitro group at the 5-position and a 3-methoxyanilino substituent (an aniline group with a methoxy moiety at the 3-position) at the 2-position of the pyridine ring. The compound’s nitro group likely enhances electrophilicity, while the 3-methoxyanilino group may influence solubility and intermolecular interactions, such as hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C12H11N3O3/c1-18-11-4-2-3-9(7-11)14-12-6-5-10(8-13-12)15(16)17/h2-8H,1H3,(H,13,14)

InChI Key

NKKOQVJTOACXMA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

5-Nitro-2-(1H-pyrrol-1-yl)pyridine (CAS 157842-34-7)

  • Structure: Features a pyrrole ring instead of 3-methoxyanilino at the 2-position.
  • Properties : Molecular weight = 189.17 g/mol, purity = 97%, stored under standard lab conditions .

5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine (CAS 14213-10-6)

  • Structure : Substituted with a triazole ring at the 2-position.
  • Properties : Molecular formula = C₇H₅N₅O₂ (MW = 191.15 g/mol).

Methyl 5-Nitro-2-(pyrrolidin-1-yl)nicotinate (Compound 2q)

  • Structure : Pyrrolidine substituent at the 2-position and a methyl ester at the 3-position.
  • Properties : Synthesized via 1,3-dipolar cycloaddition; characterized by HRMS and NMR.
  • Key Differences: The ester group and pyrrolidine ring may enhance lipophilicity compared to the methoxyanilino group, affecting bioavailability .

Compounds with Methoxy Substituents

5-Methoxynicotinonitrile

  • Structure : Methoxy group at the 5-position and a nitrile at the 3-position.
  • Properties : Catalogued as a pyridine derivative (MW = 150.15 g/mol).
  • Key Differences : The absence of a nitro group reduces electrophilicity, while the nitrile group introduces different reactivity patterns .

3-Iodo-2-methoxy-5-methylpyridine

  • Structure : Methoxy at 2-position, iodine at 3-position, and methyl at 5-position.
  • Properties : Catalogued for synthetic applications (e.g., cross-coupling reactions).
  • Key Differences : The iodine substituent offers a handle for further functionalization, unlike the nitro group in the target compound .

Nitro-Substituted Aminopyridines

2-Amino-5-nitro-6-methylpyridine (CAS 22280-62-2)

  • Structure: Nitro at 5-position, amino at 2-position, and methyl at 6-position.
  • Properties : Melting point = 185–189°C, purity >97%.
  • Key Differences: The amino group at 2-position (vs. anilino) and methyl substituent may reduce steric hindrance and alter solubility .

6-Amino-5-nitro-2-picoline (CAS 21901-29-1)

  • Structure: Nitro at 5-position, amino at 6-position, and methyl at 2-position.
  • Properties : Melting point = 147–157°C.
  • Key Differences : Regioisomeric differences in substituent positions significantly impact electronic and steric profiles .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
5-Nitro-2-(3-methoxyanilino)pyridine 5-NO₂, 2-(3-MeO-anilino) N/A N/A High polarity, H-bond donor
5-Nitro-2-(1H-pyrrol-1-yl)pyridine 5-NO₂, 2-pyrrole 189.17 N/A Planar, moderate solubility
5-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 5-NO₂, 2-triazole 191.15 N/A High polarity, N-rich
2-Amino-5-nitro-6-methylpyridine 5-NO₂, 2-NH₂, 6-Me 153.13 185–189 Crystalline, hydrophilic

Key Findings and Implications

Reactivity: Nitro groups in all analogs confer electrophilicity, enabling reactions such as nucleophilic aromatic substitution. However, steric hindrance from the 3-methoxyanilino group may slow kinetics compared to smaller substituents like amino .

Thermal Stability: Higher melting points in amino-nitro derivatives (e.g., 185–189°C for 2-amino-5-nitro-6-methylpyridine) suggest stronger intermolecular forces compared to anilino-substituted analogs .

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